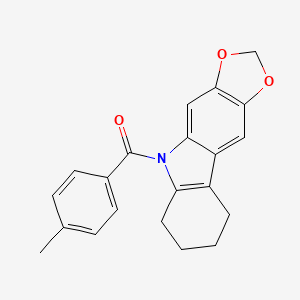

5H-1,3-DIOXOLO(4,5-b)CARBAZOLE, 6,7,8,9-TETRAHYDRO-5-(p-TOLUOYL)-

Description

The compound 5H-1,3-Dioxolo(4,5-b)carbazole, 6,7,8,9-tetrahydro-5-(p-toluoyl)- (CAS: 50332-25-7) belongs to a class of carbazole derivatives characterized by a fused dioxolo ring system at positions 4,5-b of the carbazole core. The molecule features a partially hydrogenated carbazole scaffold (6,7,8,9-tetrahydro) and a p-toluoyl (4-methylbenzoyl) substituent at position 3.

Properties

CAS No. |

50332-25-7 |

|---|---|

Molecular Formula |

C21H19NO3 |

Molecular Weight |

333.4 g/mol |

IUPAC Name |

(4-methylphenyl)-(5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-b]carbazol-9-yl)methanone |

InChI |

InChI=1S/C21H19NO3/c1-13-6-8-14(9-7-13)21(23)22-17-5-3-2-4-15(17)16-10-19-20(11-18(16)22)25-12-24-19/h6-11H,2-5,12H2,1H3 |

InChI Key |

HKSVBELEORUCHK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)N2C3=C(CCCC3)C4=CC5=C(C=C42)OCO5 |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approach

The synthesis of 5H-1,3-dioxolo(4,5-b)carbazole derivatives typically involves constructing the carbazole core followed by functionalization to introduce the dioxolo ring and the p-toluoyl group. Common strategies include:

- Formation of the carbazole scaffold via multi-component reactions involving indole derivatives and suitable carbonyl compounds.

- Introduction of the dioxolo ring through cyclization reactions using appropriate precursors such as bromoacetals or acetal derivatives.

- Attachment of the p-toluoyl group via acylation reactions at the 5-position of the tetrahydrocarbazole framework.

These steps are often carried out sequentially, with purification at each stage to isolate intermediates and ensure high yields of the final product.

Detailed Synthetic Route

A representative synthetic route based on literature involves the following key steps:

Carbazole Scaffold Construction

The carbazole core is synthesized by a three-component reaction involving indole, ethyl acetoacetate, and 2-(bromomethyl)-1,3-dioxolane catalyzed by bismuth trifluoromethanesulfonate. This reaction forms the fused carbazole-dioxolo framework with a protected dioxolo ring.Hydrolysis to Carbazole Acid Intermediate

The protected intermediate is hydrolyzed to yield the corresponding carbazole acid, which serves as a versatile intermediate for further functionalization.Acylation to Introduce p-Toluoyl Group

The carbazole acid is then reacted with p-toluoyl chloride or an equivalent acylating agent in the presence of a base to form the 5-(p-toluoyl) substituted tetrahydrocarbazole derivative.Final Cyclization and Purification

The final step involves cyclization to ensure the integrity of the dioxolo ring and purification by column chromatography or recrystallization to obtain the pure 5H-1,3-dioxolo(4,5-b)carbazole, 6,7,8,9-tetrahydro-5-(p-toluoyl) compound.

Alternative Synthetic Techniques

Suzuki-Miyaura Cross-Coupling and Cadogan Reductive Cyclization

For carbazole derivatives, an alternative approach involves Suzuki coupling of haloarenes with arylboronic acids to form 2-nitrobiphenyl intermediates, followed by Cadogan reductive cyclization to close the carbazole ring. This method offers high regioselectivity and functional group tolerance and can be adapted for related carbazole acid derivatives.Three-Component Reactions for Structural Diversity

Variations of the three-component reaction allow for the introduction of different pharmacophores such as amides, hydrazides, and acylhydrazones, which can be used to modify the carbazole scaffold and tailor the properties of the final compound.

Data Table: Comparison of Preparation Methods

Research Findings and Notes

- The three-component reaction catalyzed by bismuth triflate is a versatile and efficient method to construct the carbazole-dioxolo framework with rotatable bonds enhancing molecular flexibility, which may impact biological activity.

- The hydrolysis and subsequent acylation steps are well-established organic transformations that allow the introduction of diverse acyl groups, including the p-toluoyl moiety, facilitating structure-activity relationship studies.

- The Suzuki-Miyaura coupling followed by Cadogan reductive cyclization provides an alternative route to carbazole acids with high regioselectivity and functional group compatibility, which can be adapted for synthesizing related carbazole derivatives.

- The unique combination of the dioxolo ring fused to the tetrahydrocarbazole core with a p-toluoyl substituent distinguishes this compound from other carbazole derivatives, potentially enhancing its biological and material science applications.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Various substitution reactions can occur, particularly electrophilic aromatic substitution, where substituents on the aromatic ring are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated derivatives or other substituted aromatic compounds.

Scientific Research Applications

Chemistry: This compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of novel materials with specific electronic properties.

Biology and Medicine: In biological research, derivatives of this compound are studied for their potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Industry: In the industrial sector, this compound is utilized in the development of organic semiconductors and light-emitting diodes (LEDs)

Mechanism of Action

The mechanism by which 5H-1,3-Dioxolo(4,5-b)carbazole, 6,7,8,9-tetrahydro-5-(p-toluoyl)- exerts its effects is primarily through its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural Comparison with Analogous Carbazole Derivatives

Substituent Variations at Position 5

lists structurally similar compounds with varying acyl groups at position 5 of the carbazole core. Key analogs include:

| Compound Name | CAS Number | R-Group (Position 5) |

|---|---|---|

| 6,7,8,9-Tetrahydro-5-benzoyl- | 50332-24-6 | Benzoyl (C₆H₅CO-) |

| 6,7,8,9-Tetrahydro-5-(p-toluoyl)- | 50332-25-7 | p-Toluoyl (4-CH₃C₆H₄CO-) |

| 6,7,8,9-Tetrahydro-5-(p-anisoyl)- | 50332-26-8 | p-Anisoyl (4-OCH₃C₆H₄CO-) |

| 6,7,8,9-Tetrahydro-5-(2-thenoyl)- | 50332-27-9 | 2-Thienoyl (C₄H₃SCO-) |

| 6,7,8,9-Tetrahydro-5-(cyclopentylacetyl)- | 50332-28-0 | Cyclopentylacetyl |

Key Observations :

- Electron-Donating vs. Electron-Withdrawing Groups: The p-toluoyl group (methyl substituent) is electron-donating, enhancing the carbazole core’s electron density compared to the electron-withdrawing p-anisoyl (methoxy) or 2-thenoyl (thiophene) groups. This difference may influence photophysical properties or binding interactions in biological systems .

Comparison with Fluorinated Analog

describes 5-(3-Fluorobenzoyl)-6,7,8,9-tetrahydro-5H-1,3-dioxolo[4,5-b]carbazole (CAS: 50332-20-2), where the 3-fluorobenzoyl group introduces steric and electronic effects:

- Electron Effects : The fluorine atom’s electronegativity may alter the acyl group’s reactivity and hydrogen-bonding capacity compared to the p-toluoyl derivative.

Antitumor Activity (Hypothetical Comparison)

For example:

- Thiadiazole derivative 9b : IC₅₀ = 2.94 µM (HepG2).

- Thiazole derivative 12a : IC₅₀ = 1.19 µM (HepG2), 3.4 µM (MCF-7).

The p-toluoyl group’s planar aromatic structure may facilitate intercalation or π-stacking in biological targets, but its bulky methyl group could sterically hinder binding compared to smaller substituents like fluorine .

Industrial and Material Science Potential

highlights the industrial availability of the 3-fluorobenzoyl carbazole derivative (99% purity), suggesting applications in optoelectronics or as a synthetic intermediate. The p-toluoyl analog’s electron-rich structure could similarly serve in organic semiconductors or as a ligand in catalysis .

Biological Activity

5H-1,3-Dioxolo(4,5-b)carbazole, 6,7,8,9-tetrahydro-5-(p-toluoyl)- is a complex organic compound with notable biological activities. This article explores its biological activity based on existing literature and research findings.

- Molecular Formula : C20H16ClNO3

- Molecular Weight : 353.799 g/mol

- Boiling Point : 470.1 °C at 760 mmHg

- Density : 1.46 g/cm³

- Flash Point : 238.1 °C

Biological Activity

The biological activity of this compound has been investigated in various studies focusing on its potential as an aryl hydrocarbon receptor (AhR) agonist and its implications in cancer biology.

AhR Agonist Activity

Research indicates that carbazole derivatives exhibit AhR agonist activities. These compounds can induce the expression of cytochrome P450 enzymes (CYP1A1 and CYP1B1), which are involved in the metabolism of xenobiotics and endogenous compounds. The activity of halogenated carbazoles has been compared to that of known dioxin-like compounds such as TCDD (2,3,7,8-tetrachlorodibenzo-p-dioxin). For instance, certain halogenated derivatives have shown significant induction of CYP enzymes in breast cancer cell lines, suggesting a potential role in tumor promotion or progression .

Study 1: Structure-Activity Relationship

A study published in Environmental Science & Technology examined the structure-activity relationship (SAR) of chlorinated carbazoles. It found that the presence of halogen substituents significantly influenced the biological potency of these compounds. The most active derivatives were shown to induce CYP gene expression levels comparable to TCDD .

Study 2: Environmental Impact

Another research highlighted the environmental persistence of halogenated carbazoles and their potential as persistent organic pollutants (POPs). The study emphasized the need for monitoring these compounds due to their toxicological profiles and their ability to bioaccumulate in living organisms .

Comparative Analysis of Biological Activity

The following table summarizes the biological activities observed in various studies for different derivatives of carbazole:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.